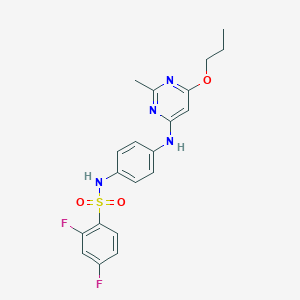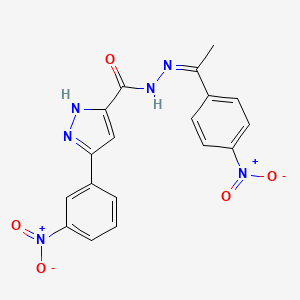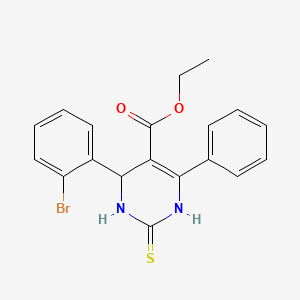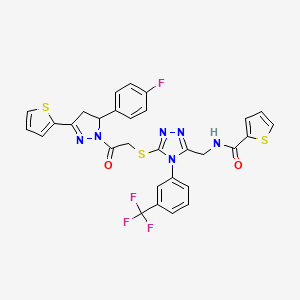![molecular formula C14H8N2O5 B2539795 1,3-Dinitrodibenzo[b,f]oxépine CAS No. 96955-62-3](/img/structure/B2539795.png)
1,3-Dinitrodibenzo[b,f]oxépine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitrodibenzo[b,f]oxepine is a heterocyclic compound belonging to the family of oxepines It consists of a seven-membered oxepine ring fused with two benzene rings and two nitro groups at positions 1 and 3
Applications De Recherche Scientifique
1,3-Dinitrodibenzo[b,f]oxepine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as microtubule inhibitors, which can be useful in cancer therapy.
Materials Science: It is used in the development of advanced materials, including electronic and energy materials.
Analytical Chemistry: The compound is used as a reagent and reference material in various analytical techniques.
Mécanisme D'action
Target of Action
1,3-Dinitrodibenzo[b,f]oxepine is a derivative of dibenzo[b,f]oxepine, which is known to have several medicinally relevant targets . One of the primary targets of dibenzo[b,f]oxepine derivatives is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
1,3-Dinitrodibenzo[b,f]oxepine undergoes nucleophilic substitution with O- and S-nucleophiles, selectively replacing the nitro group at position 1 (peri-nitro group) . This interaction with its targets leads to changes in the cell’s microtubule dynamics .
Biochemical Pathways
The interaction of 1,3-Dinitrodibenzo[b,f]oxepine with microtubules affects the normal functioning of these structures, thereby influencing several biochemical pathways . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is a programmed cell death .
Result of Action
The molecular and cellular effects of 1,3-Dinitrodibenzo[b,f]oxepine’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and induce apoptosis, thereby exerting a potential anti-cancer effect .
Analyse Biochimique
Biochemical Properties
It is known that dibenzo[b,f]oxepine derivatives, to which 1,3-Dinitrodibenzo[b,f]oxepine belongs, have the potential to interact with microtubules’ stability . They can bind to the colchicine binding site in tubulin, leading to the disruption of the microtubular cytoskeleton .
Cellular Effects
It is known that dibenzo[b,f]oxepine derivatives have antiproliferative activity against cancer cell lines . They interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton .
Molecular Mechanism
It is known that dibenzo[b,f]oxepine derivatives can interact with the colchicine binding site in tubulin . This interaction leads to the disruption of the microtubular cytoskeleton, which can have significant effects on cell function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dinitrodibenzo[b,f]oxepine can be synthesized through several methods. One common approach involves the cyclocondensation of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols under basic conditions. This reaction typically occurs in a microwave oven, resulting in high yields and short reaction times . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot reaction .
Industrial Production Methods
Industrial production of 1,3-dinitrodibenzo[b,f]oxepine may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 1 and 3 can be selectively replaced by nucleophiles such as O- and S-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted dibenzo[b,f]oxepines with different functional groups.
Reduction: 1,3-Diaminodibenzo[b,f]oxepine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f]oxepine: A parent compound with similar structural features but without nitro groups.
1,3-Diaminodibenzo[b,f]oxepine: A reduced form of 1,3-dinitrodibenzo[b,f]oxepine with amino groups instead of nitro groups.
Dibenzo[b,f][1,4]oxazepine: A related compound with an additional nitrogen atom in the oxepine ring.
Uniqueness
1,3-Dinitrodibenzo[b,f]oxepine is unique due to the presence of nitro groups at positions 1 and 3, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to undergo nucleophilic substitution and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
2,4-dinitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKLRGEWUCJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539713.png)
![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)

![N-(2-carbamoylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2539722.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2539726.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)

![n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2539730.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2539732.png)
![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)
